molecular formula C13H12ClN B1265563 9-Chloro-1,2,3,4-tetrahydroacridine CAS No. 5396-30-5

9-Chloro-1,2,3,4-tetrahydroacridine

Cat. No. B1265563
CAS RN: 5396-30-5
M. Wt: 217.69 g/mol
InChI Key: IYPJWKLHPNECFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine derivatives involves several chemical reactions, including nucleophilic substitution of chloro groups and cyclization processes. For example, a series of 9-substituted tetrahydroacridines were synthesized by nucleophilic substitution of the chloro group with different nucleophiles in 9-chlorotetrahydroacridine. The latter could be obtained by POCl3 mediated cyclization of an intermediate enamine, prepared by acid-catalyzed condensation of anthranilic acid and cyclohexanone (Tripathi et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques and crystallography. For instance, X-ray crystallography has been used to determine the crystal structures of related compounds, revealing insights into their geometric configurations, bond lengths, and angles, which are critical for understanding their reactivity and interactions with other molecules (Shi et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions and interactions with different reagents, leading to the formation of a range of derivatives with diverse properties. These reactions are influenced by the presence of the chloro group and the tetrahydroacridine core, which can participate in electron transfer and addition reactions (Fukuzumi et al., 2004).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystalline forms, are pivotal for their application in different research fields. These properties are determined by the compound's molecular structure and substituents, which affect its intermolecular interactions and stability (Roopan & Khan, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various substrates, are essential for understanding the applications and behavior of this compound derivatives in chemical and biological systems. Studies have explored these aspects through experimental and theoretical approaches, highlighting the compound's potential in catalysis, synthesis of novel derivatives, and as intermediates in organic reactions (Sakanishi et al., 1990).

Scientific Research Applications

Antidiabetic Potential

9-Substituted 1,2,3,4-tetrahydroacridine derivatives have shown promise in the management of diabetes. Specifically, 9-chlorotetrahydroacridine, when modified with various heterocycles or sulfa drugs, has demonstrated significant antidiabetic potentials in vivo. The derivatives have been found to improve glucose levels and liver function enzymes in diabetic rats, suggesting potential as antidiabetic agents (Abdel Megeed et al., 2017).

Antitubercular Activities

Tetrahydroacridine derivatives, including those synthesized from 9-chlorotetrahydroacridine, have been explored for their antitubercular activities. These compounds have shown potent activities against M. tuberculosis strains, comparable to standard drugs, thus presenting a potential avenue for tuberculosis treatment (Tripathi et al., 2006).

Corrosion Inhibition

In the field of material science, 9-chloro-1,2,3,4-tetrahydroacridine derivatives have been used as corrosion inhibitors. Studies have found that these compounds, in combination with other inhibitors like Tween-80, can significantly protect mild steel from corrosion in acid mediums. This application is crucial in extending the life and durability of metal structures and components (Zhang et al., 2019).

Optical and Electrochemical Properties

This compound derivatives have been studied for their optical and electrochemical properties. These derivatives exhibit unique absorption and fluorescence properties, making them of interest in materials science for applications such as photovoltaics and optoelectronic devices (Tka et al., 2021).

Anti-Leishmania Properties

These compounds have also been investigated for their antiproliferative properties against Leishmania infantum. Research indicates that the antileishmanial activity of these acridine derivatives depends on their structural groups, showing potential as multitarget drugs for treating leishmaniasis (Di Giorgio et al., 2003).

Mechanism of Action

Safety and Hazards

The safety information for 9-Chloro-1,2,3,4-tetrahydroacridine includes a signal word of danger . The hazard statements include H301 and H319 . Precautionary statements include P301+P310 and P305+P351+P338 .

Future Directions

There is still much to learn about previously reported acridines. In the wake of recent surges to find efficient and non-toxic corrosion inhibitors, acridines and their analogs could be an appropriate answer .

properties

IUPAC Name

9-chloro-1,2,3,4-tetrahydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPJWKLHPNECFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202248
Record name Acridine, 1,2,3,4-tetrahydro-9-chloro-
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Molecular Weight

217.69 g/mol
Source PubChem
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CAS RN

5396-30-5
Record name 9-Chloro-1,2,3,4-tetrahydroacridine
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Record name 9-Chloro-1,2,3,4-tetrahydroacridine
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Record name Acridine, 1,2,3,4-tetrahydro-9-chloro-
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Record name 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE
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Record name 9-Chloro-1,2,3,4-tetrahydroacridine
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Synthesis routes and methods

Procedure details

2-Cyclohexylideneamino-benzoic acid (1.5 g, 6.9 mmol) was added to phosphorus oxychloride (4 mL) at 0° C. and stirred for 5 minutes followed by heating to 100° C. for 45 minutes. The reaction mixture was cooled to room temperature and slowly poured onto ice (˜100 g) and stirred for 30 minutes. CH2Cl2 (100 mL) was added and the mixture stirred for 5 minutes and the organic layer separated. The aq. layer was extracted with CH2Cl2 (50 mL). The combined CH2Cl2 layers were washed with sat. aq. NaHCO3 (2×50 mL), sat. aq. NaCl (50 mL), dried over Na2SO4, decanted and concentrated to give 9-chloro-1,2,3,4-tetrahydro-acridine, which, was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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